Fmoc-1-pyrrolidine-3-carboxylic acid (CAS 885951-89-3), commonly referred to as Fmoc-β-Pro-OH, is an Fmoc-protected cyclic β-amino acid utilized extensively in solid-phase peptide synthesis (SPPS) and advanced medicinal chemistry. As a structural homolog of native α-proline, it features a pyrrolidine ring with the carboxylic acid shifted to the β-position. This architectural shift fundamentally alters the backbone dihedral angles and amide bond isomerization dynamics when incorporated into a peptide chain. Procurement of this specific building block is primarily driven by its ability to enforce rigid, non-hydrogen-bonded secondary structures, induce favorable turn topologies for macrocyclization, and confer absolute resistance against prolyl endopeptidases in therapeutic peptide development [1].
Attempting to substitute Fmoc-1-pyrrolidine-3-carboxylic acid with standard Fmoc-L-Pro-OH (α-proline) or acyclic β-amino acids (such as Fmoc-β-Alanine-OH) compromises both processability and application-critical performance. While α-proline is a recognized turn-inducer, it is highly susceptible to enzymatic cleavage by endogenous peptidases, severely limiting the in vivo half-life of resulting therapeutics. Conversely, substituting with acyclic β-amino acids provides proteolytic stability but introduces excessive backbone flexibility, which creates massive entropic penalties during macrocyclization and fails to stabilize the desired helical or turn motifs. Furthermore, alternative cyclic homologs like Fmoc-nipecotic acid (a 6-membered ring) possess different C2-C3 torsional preferences, leading to entirely divergent foldamer geometries that cannot replicate the precise spatial constraints required for β-proline-targeted receptor binding [1].
The incorporation of β-proline into peptide sequences fundamentally disrupts the recognition motifs of standard proteases. In comparative studies of endomorphin analogues, replacing native α-proline with pyrrolidine-3-carboxylic acid yielded peptides with dramatically enhanced resistance to enzymatic hydrolysis, bypassing the rapid degradation pathways that typically clear short linear peptides. This structural modification maintains the secondary amine cyclic constraint required for target receptor agonism while effectively eliminating the peptidase vulnerability inherent to the native α-proline residue [1].
| Evidence Dimension | Proteolytic Stability (Enzymatic Hydrolysis Resistance) |
| Target Compound Data | High resistance to prolyl endopeptidase cleavage, enabling extended half-life |
| Comparator Or Baseline | Fmoc-L-Pro-OH (α-proline) (Rapid enzymatic degradation of the peptide bond) |
| Quantified Difference | Shift from rapid clearance to extended proteolytic stability while maintaining cyclic constraints |
| Conditions | In vitro enzymatic hydrolysis assays of endomorphin analogues |
Essential for buyers developing peptide therapeutics where extending in vivo half-life without losing receptor binding affinity is a primary objective.
In the synthesis of DNA-encoded macrocyclic peptides (DELs), the choice of the turn-inducing amino acid dictates the success of the ring-closure step. Pyrrolidine-3-carboxylic acid promotes a cis-amide bond in the middle of the linear chain, effectively preorganizing the peptide by bringing the reactive N- and C-termini into close spatial proximity. When tested for amide coupling during macrocyclization, the β-proline derivative achieved quantitative conversions, outperforming unconstrained linear amino acids which suffer from high entropic penalties and competing oligomerization pathways during cyclization [1].
| Evidence Dimension | Macrocyclization Coupling Conversion |
| Target Compound Data | Quantitative conversion (~100%) in macrocyclic amide coupling |
| Comparator Or Baseline | Unconstrained linear amino acids (Lower yields due to entropic penalties) |
| Quantified Difference | Near-complete conversion vs. variable/low yields for unconstrained precursors |
| Conditions | Intramolecular click-condensation / macrocyclization in buffered aqueous solutions |
Drives procurement for library synthesis where high-yielding, robust macrocyclization steps are mandatory to ensure library fidelity.
The cyclic constraint of pyrrolidine-3-carboxylic acid forces unique backbone dihedral angles that are impossible to achieve with acyclic β-amino acids. Circular dichroism (CD) studies demonstrate that homooligomers of β-proline containing as few as four residues adopt a highly stable, characteristic non-hydrogen-bonded secondary structure (helix). In contrast, acyclic β-peptides remain unstructured at this length, and native α-proline forms different polyproline helical geometries. The rigid C2-C3 torsional preference of the 5-membered ring is the sole driver of this specific foldamer architecture [1].
| Evidence Dimension | Minimum Residues for Stable Secondary Structure |
| Target Compound Data | ≥ 4 residues to form a stable non-hydrogen-bonded helix |
| Comparator Or Baseline | Acyclic β-amino acids (Remain disordered at short oligomer lengths) |
| Quantified Difference | Formation of stable helix vs. disordered state at tetramer length |
| Conditions | Circular dichroism (CD) spectroscopy of oligomers in methanol |
Critical for researchers designing foldamers and peptidomimetics who require predictable, rigid structural motifs that do not rely on hydrogen bonding.
Directly leveraging its enzymatic hydrolysis resistance, Fmoc-1-pyrrolidine-3-carboxylic acid is used to replace α-proline at known cleavage sites. This extends the pharmacokinetic half-life of peptide drugs (e.g., endomorphins, incretins) without disrupting the biologically active conformation [1].
Utilizing its quantitative coupling efficiency, this compound is procured as a structural pre-organizer to force cis-amide bonds, ensuring high-yield intramolecular ring closure in the generation of massive combinatorial macrocycle libraries [2].
Based on its unique C2-C3 torsional preference, it is utilized in the construction of β-peptides and novel nanomaterials where rigid, predictable helical architectures are required in environments that disrupt standard hydrogen bonds[3].
Irritant